![molecular formula C5H6N6 B119770 7-Methyltetrazolo[1,5-c]pyrimidin-5-amine CAS No. 142077-41-6](/img/structure/B119770.png)
7-Methyltetrazolo[1,5-c]pyrimidin-5-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Methyltetrazolo[1,5-c]pyrimidin-5-amine is a heterocyclic compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a derivative of tetrazolo[1,5-c]pyrimidine and is also known as 7-Methyl-5-amino-tetrazolo[1,5-c]pyrimidine.
Wirkmechanismus
The mechanism of action of 7-Methyltetrazolo[1,5-c]pyrimidin-5-amine is not well understood, but studies have suggested that it may act by inhibiting the activity of enzymes involved in various metabolic pathways. For example, it has been reported to inhibit the activity of dihydrofolate reductase, an enzyme involved in the synthesis of DNA and RNA. This inhibition leads to the disruption of the cellular metabolic pathways, ultimately leading to cell death.
Biochemical and Physiological Effects:
Studies have shown that 7-Methyltetrazolo[1,5-c]pyrimidin-5-amine has biochemical and physiological effects on various cell types. For example, it has been reported to induce apoptosis in cancer cells by activating the caspase pathway. Additionally, it has been shown to inhibit the growth of bacteria and fungi by disrupting their metabolic pathways. Furthermore, it has been studied for its potential as an anti-inflammatory and analgesic agent.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of 7-Methyltetrazolo[1,5-c]pyrimidin-5-amine is its simplicity of synthesis. This compound can be easily synthesized in the laboratory using a simple and efficient method. Additionally, it has been shown to have a wide range of potential applications in various fields of scientific research. However, one of the limitations of this compound is its limited solubility in water, which can make it difficult to work with in some experiments.
Zukünftige Richtungen
There are several potential future directions for research on 7-Methyltetrazolo[1,5-c]pyrimidin-5-amine. One of the major directions is the development of new drugs based on this compound. Studies have shown that this compound has potential as an antimicrobial, antifungal, antiviral, and anticancer agent. Additionally, it has been studied for its potential as an anti-inflammatory and analgesic agent. Another potential direction is the study of the mechanism of action of this compound. Further research is needed to understand the exact mechanism of action of this compound, which could lead to the development of more effective drugs based on this compound. Finally, there is a need for further research on the biochemical and physiological effects of this compound on various cell types.
Synthesemethoden
The synthesis of 7-Methyltetrazolo[1,5-c]pyrimidin-5-amine involves the reaction of 7-methyl-1H-tetrazolo[1,5-c]pyrimidine-5-carboxylic acid with ammonium hydroxide in ethanol. The reaction is carried out under reflux conditions for several hours, and the resulting product is obtained by filtration and recrystallization. This method is a simple and efficient way to synthesize 7-Methyltetrazolo[1,5-c]pyrimidin-5-amine with high yield.
Wissenschaftliche Forschungsanwendungen
7-Methyltetrazolo[1,5-c]pyrimidin-5-amine has been extensively studied for its potential applications in various fields of scientific research. One of the major applications of this compound is in the development of new drugs. It has been reported to have antimicrobial, antifungal, and antiviral activities. Studies have also shown that this compound has potential as an anticancer agent. Additionally, it has been studied for its potential as an anti-inflammatory and analgesic agent.
Eigenschaften
CAS-Nummer |
142077-41-6 |
---|---|
Produktname |
7-Methyltetrazolo[1,5-c]pyrimidin-5-amine |
Molekularformel |
C5H6N6 |
Molekulargewicht |
150.14 g/mol |
IUPAC-Name |
7-methyltetrazolo[1,5-c]pyrimidin-5-amine |
InChI |
InChI=1S/C5H6N6/c1-3-2-4-8-9-10-11(4)5(6)7-3/h2H,1H3,(H2,6,7) |
InChI-Schlüssel |
LVZRMMFAWKHZBD-UHFFFAOYSA-N |
SMILES |
CC1=CC2=NN=NN2C(=N1)N |
Kanonische SMILES |
CC1=CC2=NN=NN2C(=N1)N |
Synonyme |
Tetrazolo[1,5-c]pyrimidin-5-amine, 7-methyl- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.